molecular formula C3H6NO2- B8346623 L-alaninate

L-alaninate

Cat. No. B8346623
M. Wt: 88.09 g/mol
InChI Key: QNAYBMKLOCPYGJ-REOHCLBHSA-M
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Patent
US07732466B2

Procedure details

Prepared analogously to Example 1a from methyl 5-chloro-thiophene-2-carboxylic acid and 2-aminopropionate with TBTU and NMM in THF.
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0 (± 1) mol
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reactant
Reaction Step One
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
Name
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[C:2]1[CH:6]=[C:5]([Cl:7])[S:4][C:3]=1[C:8]([OH:10])=O.[NH2:11][CH:12]([CH3:16])[C:13]([O-:15])=[O:14].[CH3:17]N(C(ON1N=NC2C=CC=CC1=2)=[N+](C)C)C.[B-](F)(F)(F)F.CN1CCOCC1>C1COCC1>[Cl:7][C:5]1[S:4][C:3]([C:8]([NH:11][CH:12]([CH3:16])[C:13]([O:15][CH3:17])=[O:14])=[O:10])=[CH:2][CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(SC(=C1)Cl)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C(=O)[O-])C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.[B-](F)(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(S1)C(=O)NC(C(=O)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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